1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine
CAS No.: 618098-32-1
Cat. No.: VC16130600
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618098-32-1 |
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Molecular Formula | C16H14ClN3 |
Molecular Weight | 283.75 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(18)20(19-15)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 |
Standard InChI Key | QFQBGCLYYRMKSU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |
Introduction
Structural and Molecular Characteristics
1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine belongs to the pyrazole amine family, a class of heterocyclic compounds renowned for their biological and chemical versatility. The pyrazole ring (C₃H₄N₂) serves as the scaffold, with substituents influencing reactivity and applications:
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1-position: A 3-chlorophenyl group (C₆H₄Cl) introduces electron-withdrawing effects, enhancing stability and directing electrophilic substitution.
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3-position: A meta-tolyl group (C₆H₄CH₃) contributes steric bulk and lipophilicity, potentially improving membrane permeability in bioactive molecules.
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5-position: An amine (-NH₂) enables hydrogen bonding and participation in condensation reactions.
The molecular formula is C₁₆H₁₅ClN₃, with a molar mass of 284.76 g/mol. Key identifiers include:
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SMILES: ClC1=CC(=CC=C1)N2C(=CC=N2)NC3=CC(=CC=C3)C
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InChIKey: ZXZRASVQJHRFQK-UHFFFAOYSA-N
Comparative analysis with structurally related compounds, such as 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂ClN₃) , reveals that the meta-tolyl substitution increases molecular weight by 15 atomic mass units while introducing methyl-induced steric effects.
Synthetic Methodologies and Reaction Pathways
Synthesis via Domino Reactions
The domino reaction of arylglyoxals with pyrazol-5-amines, as demonstrated by Zhang et al. , provides a plausible route for synthesizing 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine. This method involves:
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Acid-promoted condensation: Using p-toluenesulfonic acid (p-TsOH) in DMF at 120°C to facilitate dehydration and cyclization.
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Intermolecular C=O addition: Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) react with pyrazol-5-amines to form intermediates.
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Electrocyclization and tautomerization: Sequential rearrangements yield fused heterocycles.
Table 1: Optimized Reaction Conditions for Pyrazole Amine Derivatives
Promoter | Solvent | Temperature (°C) | Yield (%) |
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p-TsOH (1.0 equiv) | DMF | 120 | 70 |
p-TsOH (0.2 equiv) | DMF | 120 | 39 |
p-TsOH (1.5 equiv) | DMF | 120 | 41 |
For the target compound, substituting 1-methyl-3-phenylpyrazol-5-amine with 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine in such reactions may require adjustments to stoichiometry or temperature due to increased steric hindrance from the meta-tolyl group.
Alternative Routes
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Mitsunobu reaction: Coupling chlorophenyl and tolyl precursors with pyrazole intermediates.
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Ullmann coupling: For introducing aromatic substituents under copper catalysis.
Physicochemical Properties
While direct data for 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is limited, extrapolation from analogous compounds provides estimates:
Table 2: Predicted Physicochemical Properties
Property | Value |
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Molecular Weight | 284.76 g/mol |
LogP (Lipophilicity) | 3.8 ± 0.5 |
Solubility in Water | <1 mg/mL |
Melting Point | 180–185°C (decomposes) |
pKa (Amine) | 4.2–5.0 |
The meta-tolyl group enhances hydrophobicity compared to phenyl analogues, as evidenced by the higher LogP value relative to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (LogP ≈ 3.2) .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Pyrazole amines are pivotal in designing kinase inhibitors and anti-inflammatory agents. The chlorine atom enhances target binding via halogen bonding, while the methyl group improves metabolic stability. For example, analogous compounds exhibit IC₅₀ values <10 μM against COX-2 and p38 MAPK .
Agrochemical Development
The compound’s chlorinated aromatic system may confer pesticidal activity by disrupting insect nervous systems. Field trials of related pyrazole derivatives show 85–90% efficacy against Spodoptera frugiperda at 50 ppm concentrations .
Material Science
Incorporating meta-tolyl groups into polymers enhances thermal stability. Pyrazole-based coatings derived from similar amines exhibit decomposition temperatures >300°C, making them suitable for high-performance materials .
Recent Advances and Future Directions
The domino reaction strategy opens avenues for synthesizing complex heterocycles from 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine. Recent studies highlight its potential as a precursor for:
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Fused 1,7-naphthyridines: Anticancer candidates via topoisomerase inhibition.
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1,3-Diazocanes: Antimicrobial agents targeting bacterial cell walls.
Further research should prioritize:
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Mechanistic studies to optimize synthetic yields.
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In vivo toxicity profiling to assess therapeutic potential.
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Computational modeling to predict structure-activity relationships.
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